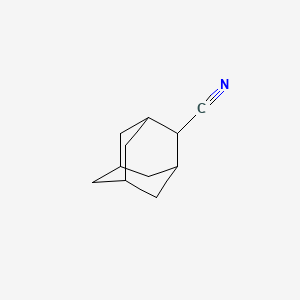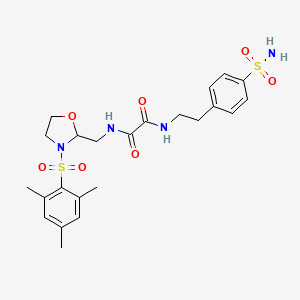
4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole” is a complex organic molecule that contains a thiazole ring and a pyrrolidine ring . Thiazoles are aromatic sulfur-nitrogen compounds that are found in many biologically active substances, and pyrrolidines are saturated five-membered nitrogen-containing rings that are also common in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a pyrrolidine ring. The exact structure would depend on the positions of the various substituents on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Prasad et al. (2021) involved the synthesis of trans N-Substituted Pyrrolidine Derivatives with significant biological activities. These derivatives were developed as a part of a broader exploration into 1,2,4-triazoles, which are key in clinical drugs such as Rizatriptan and Ribavirin (Prasad et al., 2021).
- Božić et al. (2017) synthesized a series of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids, demonstrating antiproliferative activity against various cancer cell lines (Božić et al., 2017).
Antimicrobial and Antifungal Activity
- Vinusha et al. (2015) synthesized two imino-4-methoxyphenol thiazole derived Schiff bases, showing moderate activity against bacteria and fungi (Vinusha et al., 2015).
Corrosion Inhibition
- Pavithra et al. (2012) studied the inhibition effect of Rabeprazole sulfide (a related compound) on mild steel corrosion, demonstrating its potential as a corrosion inhibitor (Pavithra et al., 2012).
- Similarly, Sudheer and Quraishi (2013) investigated the inhibition effect of triazole derivatives on copper corrosion (Sudheer & Quraishi, 2013).
Anticancer Activity
- Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with benzothiazole moiety, revealing anticancer activity on various cancer cell lines (Havrylyuk et al., 2010).
Proton Pump Inhibitor Synthesis
- Yoshida et al. (2001) explored the microbial oxidation of a similar compound to produce a proton pump inhibitor, Rabeprazole (Yoshida et al., 2001).
Biological Evaluation
- Pillai et al. (2019) synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings and evaluated their antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[(3-methoxypyrrolidin-1-yl)methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-3-10(6-12)13-2/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVVOVWGYGKSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Methoxypyrrolidin-1-yl)methyl)-2-methylthiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2858579.png)
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2858580.png)
![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2858582.png)
![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2858583.png)
![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)
![(E)-2-(4-(dimethylamino)benzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2858585.png)
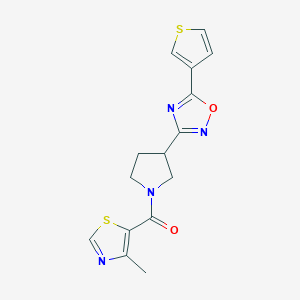
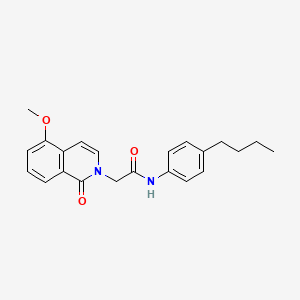
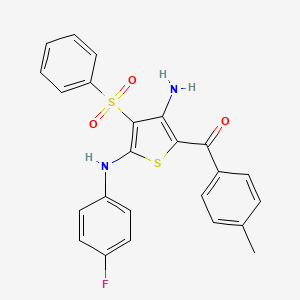

![N-[2-(6-Oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2858595.png)
